2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 2-amino-4,6-dimethylthiopyrimidine-5-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- **2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- **2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- **2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-4-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific substitution pattern and the presence of both amino and methylthio groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H10Cl2N4S2 |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-amino-4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H10Cl2N4S2/c1-20-11-8(5-16)12(19-13(17)18-11)21-6-7-2-3-9(14)10(15)4-7/h2-4H,6H2,1H3,(H2,17,18,19) |
InChI Key |
NCTNTFRNPSWWAU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC2=CC(=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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